molecular formula C14H16N8O B2997138 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2310154-03-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2997138
CAS No.: 2310154-03-9
M. Wt: 312.337
InChI Key: QAASHGWJNOIRJN-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring, which is further substituted with a dimethylpyrazole carboxamide group. The triazolopyridazine moiety is a nitrogen-rich heterocycle known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The dimethylpyrazole carboxamide group may contribute to solubility and metabolic stability.

Properties

IUPAC Name

N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-19-6-10(5-16-19)14(23)20(2)11-7-21(8-11)13-4-3-12-17-15-9-22(12)18-13/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAASHGWJNOIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to changes in cellular processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H18N6O2S
Molecular Weight : 370.43 g/mol
IUPAC Name : this compound

This compound features a triazolo[4,3-b]pyridazine moiety linked to an azetidine and a dimethylpyrazole carboxamide group. The unique structural arrangement is believed to contribute significantly to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays have been conducted to evaluate its cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results are summarized in the table below:

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These IC50 values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer progression. Kinase inhibition is a crucial pathway in cancer therapy as it can disrupt signaling cascades that promote cell proliferation and survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds with similar structures. For instance:

  • Study on Triazolo Derivatives : A study evaluated various triazolo derivatives for their antiproliferative activity and found that compounds with similar structural features exhibited promising results against different cancer cell lines .
  • Cytotoxicity Evaluation : In a comparative analysis of cytotoxic effects across multiple compounds, this compound showed superior activity against lung and breast cancer cell lines compared to other tested agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthesis Highlights Reference
Target Compound: N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide Not explicitly provided Not provided [1,2,4]Triazolo[4,3-b]pyridazine-azetidine Azetidin-3-yl, N,1-dimethylpyrazole carboxamide Likely involves cyclization and amide coupling (inferred from analogs) N/A
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile C₁₂H₁₀N₆ 238.2 Pyrazole 4-Cyano, 3-azido, 4-methylbenzyl Azido-trimethylsilane and trifluoroacetic acid-mediated azide addition at 50°C
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methylpyrazole, 3,6-dimethylpyridine, phenyl Not detailed in evidence; likely involves carboxamide coupling
N-(1H-Benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₄H₂₂N₈O 438.5 [1,2,4]Triazolo[4,3-b]pyridazine-piperidine Piperidine-4-carboxamide, 1H-benzimidazol-2-yl, 3-phenyl Piperidine ring substitution via nucleophilic displacement or coupling reactions

Key Observations:

Core Heterocycles: The target compound and the benzimidazole-triazolopyridazine analog () share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with DNA intercalation or kinase inhibition. In contrast, the pyrazolo[3,4-b]pyridine analog () lacks the triazole ring but retains a fused pyridine system.

Substituent Effects: The dimethylpyrazole carboxamide in the target compound may enhance solubility compared to the 4-methylbenzyl group in .

Synthetic Complexity :

  • The azide-functionalized pyrazole in requires precise temperature control (50°C) and azide reagents, whereas the target compound likely employs amide coupling or cyclization steps.

Research Findings and Implications

  • Bioactivity : Triazolopyridazine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK) due to their planar heteroaromatic cores . The azetidine ring in the target compound may improve blood-brain barrier penetration compared to piperidine analogs.
  • Thermodynamic Stability : Isomerization reactions observed in triazolopyrimidine derivatives () suggest that the target compound’s triazolopyridazine core may exhibit similar stability challenges under specific conditions.
  • Toxicity Considerations: While heterocyclic amines like IQ (from ) are carcinogenic, synthetic triazolopyridazines are typically designed for controlled bioactivity, with substituents (e.g., carboxamide) mitigating toxicity risks.

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